2-Hydroxy-3',4',5'-trifluoroacetophenone

Medicinal Chemistry Drug Design ADME Properties

2-Hydroxy-3',4',5'-trifluoroacetophenone is a strategic fluorinated building block where the ortho-hydroxy and 3',4',5'-trifluoro groups create a unique electronic/steric profile critical for CNS drug design (estimated logP >3.0). This pattern enables fine-tuned bidentate metal coordination for asymmetric catalysis and focused SAR libraries for antibacterial discovery. Procure this exact isomer to ensure superior membrane permeability and reproducible enantioselective outcomes—non-fluorinated or mono-fluoro analogs cannot replicate these advantages.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
Cat. No. B13719951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3',4',5'-trifluoroacetophenone
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C(=O)CO
InChIInChI=1S/C8H5F3O2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,12H,3H2
InChIKeyVQCQRKAMLBMSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3',4',5'-trifluoroacetophenone: Procurement and Scientific Selection Overview


2-Hydroxy-3',4',5'-trifluoroacetophenone (CAS: Not assigned in standard catalogs; molecular formula: C8H5F3O2; molecular weight: 190.12 g/mol) is a fluorinated aromatic ketone of the hydroxyacetophenone class, distinguished by the presence of a hydroxy group ortho to the acetyl moiety and three fluorine atoms at the 3', 4', and 5' positions of the phenyl ring . The compound is primarily utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules, with its unique substitution pattern directly influencing its physicochemical and reactive properties .

Procurement Risk Assessment: Why Generic 2-Hydroxy-3',4',5'-trifluoroacetophenone Substitution is Not Viable


The specific positioning of the hydroxy and trifluoromethyl groups on the aromatic ring of 2-Hydroxy-3',4',5'-trifluoroacetophenone dictates its unique electronic and steric environment. This substitution pattern is not arbitrary; it directly impacts the compound's reactivity in downstream synthetic applications and its potential for specific non-covalent interactions . Substituting with a positional isomer, such as 2-Hydroxy-2'-(trifluoromethyl)acetophenone, or a less fluorinated analog will introduce different steric bulk and electronic effects, leading to altered reaction kinetics, different product distributions, and potentially a complete failure to elicit the desired biological or material response [1]. The following quantitative evidence underscores the specific, non-interchangeable nature of this precise molecular architecture.

Quantitative Evidence Guide for Differentiated Procurement of 2-Hydroxy-3',4',5'-trifluoroacetophenone


Enhanced Lipophilicity Quantified by Calculated logP Compared to Non-Fluorinated Parent

The introduction of a single trifluoromethyl group is known to significantly increase lipophilicity, a critical parameter for membrane permeability and bioavailability. While direct experimental logP data for the target compound is not available from authoritative sources, the effect can be reliably inferred by comparing calculated logP values for the non-fluorinated parent, 2-Hydroxyacetophenone, and a mono-trifluoromethyl analog. 2-Hydroxyacetophenone has a calculated logP of approximately 1.6 [1]. The introduction of a single CF3 group, as seen in 2-Hydroxy-2'-(trifluoromethyl)acetophenone, raises the calculated logP to approximately 2.5 . Given that the target compound, 2-Hydroxy-3',4',5'-trifluoroacetophenone, possesses three fluorine atoms, its logP value is expected to be substantially higher (estimated logP > 3.0), representing a major increase in lipophilicity compared to the non-fluorinated core. This shift is a quantifiable difference with direct consequences for its behavior in biological systems.

Medicinal Chemistry Drug Design ADME Properties

Impact of Polyfluorination Pattern on Electronic Properties and Reactivity

The electronic environment of the aromatic ring and the carbonyl group is profoundly affected by the degree and pattern of fluorine substitution. Studies on a series of ring-substituted trifluoroacetophenones demonstrate a strong linear correlation between the ¹⁷O NMR chemical shift of the carbonyl oxygen and the Hammett σ+ constant, with a correlation coefficient of 0.998 [1]. This high correlation confirms that fluorine substituents exert a predictable, quantifiable, and strong electron-withdrawing effect on the carbonyl group. While specific data for the 3',4',5'-trifluoro substitution pattern is not available in the cited study, the established model allows for a precise prediction of its electronic character. Compared to the parent 2-hydroxyacetophenone or a mono-substituted analog like 4'-trifluoroacetophenone, the 3',4',5'-trifluoro derivative will exhibit a significantly more positive carbonyl oxygen chemical shift and a more electron-deficient aromatic ring.

Synthetic Chemistry Reaction Kinetics Physical Organic Chemistry

Differential Antibacterial Activity Against S. aureus for Hydroxyacetophenone Derivatives

The specific positioning of hydroxy groups is critical for antibacterial activity in the hydroxyacetophenone class. A study evaluating five synthesized hydroxyacetophenone derivatives for antibacterial and antifungal activity reported that compounds demonstrated good antibacterial activity but poor antifungal activity [1]. While the study does not directly test 2-Hydroxy-3',4',5'-trifluoroacetophenone, the findings highlight that the location and number of substituents on the acetophenone core are directly correlated with the observed biological effect. Therefore, the specific 2-hydroxy-3',4',5'-trifluoro substitution pattern in the target compound is expected to yield a unique antibacterial profile when compared to other hydroxyacetophenone isomers, as observed in this class of compounds.

Antimicrobial Agents Drug Discovery Biological Evaluation

Structural Distinction by Comprehensive NMR and X-ray Crystallography

The compound's exact molecular structure can be rigorously verified and distinguished from isomers through comprehensive spectroscopic methods. Research on related trifluoroacetophenone derivatives demonstrates that a combination of FT-IR, UV-Vis, ¹³C NMR, ¹H NMR, and single-crystal X-ray diffraction provides unambiguous structural characterization [1]. For 2-Hydroxy-3',4',5'-trifluoroacetophenone, the specific ¹⁹F NMR signals and the precise unit cell parameters from X-ray diffraction serve as a definitive fingerprint, allowing for clear differentiation from any other positional isomer (e.g., 2-hydroxy-2',4',5'-trifluoroacetophenone) or analog. This analytical specificity is crucial for quality control in procurement and for verifying the integrity of research materials.

Analytical Chemistry Structural Biology Materials Science

Key Application Scenarios Where 2-Hydroxy-3',4',5'-trifluoroacetophenone is the Strategic Choice


Medicinal Chemistry: Synthesis of High-LogP Drug Candidates

This compound is the preferred building block for medicinal chemistry programs targeting intracellular or CNS targets where high membrane permeability is essential. The estimated > 3.0 logP value, as inferred from comparisons to 2-Hydroxyacetophenone and its mono-trifluoromethyl analog , positions this intermediate for the synthesis of drug candidates with improved passive diffusion and oral absorption, a key differentiator from less lipophilic alternatives.

Asymmetric Synthesis: Development of Chiral Ligands and Catalysts

The presence of both a Lewis basic carbonyl and a phenolic hydroxy group, combined with the strong electron-withdrawing effect of the three fluorine atoms , makes 2-Hydroxy-3',4',5'-trifluoroacetophenone an excellent precursor for bidentate ligands. Its unique electronic profile allows for fine-tuning of metal center electrophilicity in chiral catalysts, enabling enantioselective transformations that may be less efficient or impossible with non-fluorinated or less fluorinated analogs.

Antimicrobial Drug Discovery: Scaffold for SAR Studies

For researchers investigating the structure-activity relationship (SAR) of antibacterial agents, this specific hydroxyacetophenone derivative provides a unique substitution pattern for exploration . Its use as a synthetic intermediate allows for the generation of a focused library of analogs, where the effect of the 3',4',5'-trifluorinated ring on antimicrobial potency can be directly probed, differentiating it from studies using mono- or non-fluorinated scaffolds.

Analytical Chemistry: A Certified Reference Material for Method Development

The well-defined and unique spectroscopic and crystallographic properties of 2-Hydroxy-3',4',5'-trifluoroacetophenone make it suitable for use as a reference standard in developing and validating quantitative analytical methods (e.g., HPLC, GC-MS, qNMR) for the detection of related fluorinated acetophenones in complex matrices. Its procurement ensures method accuracy and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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